4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine
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Overview
Description
The compound “4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine” is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyridine ring, a sulfonyl group, and a carbonyl group attached to a morpholine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves several steps, including the formation of the piperidine and pyridine rings, the introduction of the sulfonyl group, and the attachment of the carbonyl group to the morpholine ring .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and rings. The piperidine and pyridine rings are likely to contribute to the rigidity of the molecule, while the sulfonyl and carbonyl groups may be involved in potential reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Ionic Liquid Crystals
Piperidinium, piperazinium, and morpholinium cations, closely related to the query compound, have been utilized in designing ionic liquid crystals. These liquid crystals exhibit a rich mesomorphic behavior, including high-ordered smectic phases and hexagonal columnar phases, dependent on the type of cation and anion. This discovery opens up new possibilities for the development of advanced materials with specific electro-optical properties (Lava, Binnemans, & Cardinaels, 2009).
Stereodynamics and the Perlin Effect
The stereodynamic behavior of sulfonamide compounds, including those with piperidine and morpholine structures, has been explored through low-temperature NMR spectroscopy. This research provides insights into the conformations and electronic effects of these compounds, which are crucial for understanding their chemical reactivity and potential applications in catalysis and drug design (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).
Proton-Transfer Compounds
Studies on the crystal structures of proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including morpholine and piperidine, reveal their hydrogen-bonding patterns and structural features. This research aids in the understanding of molecular interactions in solid states, which is essential for the design of molecular materials with specific functionalities (Smith, Wermuth, & Sagatys, 2011).
Antibiotic Activity Modulation
The compound 4-(Phenylsulfonyl) morpholine, belonging to the sulfonamides class, has been studied for its antimicrobial and modulating activity against standard and multi-resistant strains of various microorganisms. This research highlights the potential of sulfonamide compounds in developing new strategies to combat antibiotic resistance (Oliveira et al., 2015).
Metal Oxide Solubilization
Research on carboxyl-functionalized task-specific ionic liquids, including morpholinium salts, shows their effectiveness in solubilizing metal oxides and hydroxides. This application is crucial for metal recovery and environmental remediation processes (Nockemann et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
morpholin-4-yl-[1-(2-piperidin-1-ylpyridin-3-yl)sulfonylpiperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4S/c25-20(23-13-15-28-16-14-23)17-6-11-24(12-7-17)29(26,27)18-5-4-8-21-19(18)22-9-2-1-3-10-22/h4-5,8,17H,1-3,6-7,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUFTYGQZRVKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)N3CCC(CC3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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